Boc-1-amino-1-cyclooctanecarboxylic-acid
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Overview
Description
Boc-1-amino-1-cyclooctanecarboxylic acid is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.36 g/mol . It is a white powder that is primarily used in research and development within the fields of chemistry and biology . The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used to protect amines during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-1-amino-1-cyclooctanecarboxylic acid typically involves the protection of the amino group with a Boc group. One common method includes the reaction of 1-amino-1-cyclooctanecarboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods
While specific industrial production methods for Boc-1-amino-1-cyclooctanecarboxylic acid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-1-amino-1-cyclooctanecarboxylic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl).
Substitution: Various acyl chlorides, isocyanates, and other electrophiles.
Major Products Formed
Deprotection: 1-amino-1-cyclooctanecarboxylic acid.
Substitution: Amides, ureas, and other derivatives depending on the reagents used.
Scientific Research Applications
Boc-1-amino-1-cyclooctanecarboxylic acid is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Boc-1-amino-1-cyclooctanecarboxylic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Boc-1-amino-1-cyclooctanecarboxylic acid is unique due to its larger ring size compared to similar compounds like Boc-1-amino-1-cyclohexanecarboxylic acid and Boc-1-amino-1-cyclopropanecarboxylic acid . The larger ring size can influence the compound’s conformational flexibility and reactivity, making it suitable for specific applications in chemical synthesis and research .
Properties
Molecular Formula |
C14H25NO4 |
---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
1-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclooctane-1-carboxylic acid |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-11(16)10-8-6-4-5-7-9-14(10,15)12(17)18/h10H,4-9,15H2,1-3H3,(H,17,18) |
InChI Key |
FDADSZILNSKMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCCCCC1(C(=O)O)N |
Origin of Product |
United States |
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